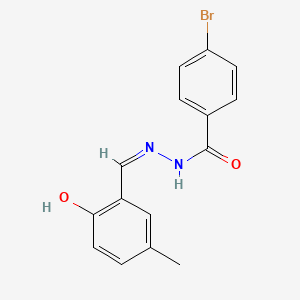![molecular formula C17H22N2O3S B6086556 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6086556.png)
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential treatment for Alzheimer's disease due to its ability to reduce amyloid beta-induced neurotoxicity. This compound has also shown potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and improve immune function by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has several advantages for lab experiments. It is a highly specific compound that can be synthesized in high yields and purity. Additionally, it has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a valuable tool for scientific research. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol. One direction is to further investigate its potential as an anti-cancer agent and develop new strategies for its use in cancer treatment. Another direction is to explore its potential as a treatment for neurodegenerative diseases other than Alzheimer's disease. Additionally, further research is needed to understand the off-target effects of this compound and develop strategies to minimize their impact on experimental results. Overall, the potential applications of 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol make it a promising compound for future scientific research.
Synthesemethoden
The synthesis of 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the reaction of 2-(2-butoxyphenoxy)ethylthiol with 6-methyl-4-chloro-2-pyrimidinol in the presence of a base. This reaction results in the formation of 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol as the final product. This synthesis method has been optimized and extensively studied to obtain high yields and purity of the compound.
Eigenschaften
IUPAC Name |
2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-4-9-21-14-7-5-6-8-15(14)22-10-11-23-17-18-13(2)12-16(20)19-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYWGHHTZUUSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-3-methyl-4-pyridin-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086473.png)
![2-{[2-(2-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B6086481.png)
![2-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6086483.png)
![2-methyl-6-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6086502.png)
![7-(2,3-dimethoxybenzyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6086504.png)
![8-bromo-3-methyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6086514.png)
![methyl 1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6086517.png)
![2-(2-hydroxyethyl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086522.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B6086528.png)

![2-{[5-benzyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6086538.png)
![1-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6086542.png)

![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)